molecular formula C6H5NO2 B1677789 Picolinic acid CAS No. 98-98-6

Picolinic acid

Cat. No.: B1677789
CAS No.: 98-98-6
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Picolinic acid, a pyridine carboxylate metabolite of tryptophan, primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs, which results in a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction plays a crucial role in its antiviral and immunomodulatory effects .

Biochemical Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is essential for various biochemical processes .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan

Result of Action

This compound has been shown to exhibit antiviral activity both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Diseases such as acne vulgaris, herpes, and other viral infections pose potential therapeutic targets of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that in its natural form, this compound stays inside the body only for a short duration and is usually excreted out quickly .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under basic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound is produced through the oxidation of 2-methylpyridine. The process involves the use of potassium permanganate as the oxidant, and the reaction is carried out in an aqueous medium . Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures, followed by hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Picolinic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted this compound compounds.

Scientific Research Applications

Comparison with Similar Compounds

  • Nicotinic Acid (Niacin)
  • Isonicotinic Acid
  • Dipicolinic Acid

This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

pyridine-2-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C(=O)O
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Molecular Formula

C6H5NO2
Record name picolinic acid
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Related CAS

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride)
Record name Picolinic acid
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DSSTOX Substance ID

DTXSID7031903
Record name Picolinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

White or off-white crystalline powder; [MSDSonline], Solid
Record name Picolinic acid
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C
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Vapor Pressure

0.00789 [mmHg]
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Mechanism of Action

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function.
Record name Picolinic acid
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CAS No.

98-98-6, 32075-31-3, 88161-53-9
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Record name Pyridinecarboxylic acid
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Record name PICOLINIC ACID
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Melting Point

136.5 °C
Record name Picolinic acid
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Synthesis routes and methods I

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinate (1.0 equiv) in THF (0.5M), was added 1M LiOH (4.0 equiv). After stirring for 4 hours at 60° C., 1 N HCl (4.0 equiv.) was added and the THF was removed in vacuo. The resulting solid was filtered and rinsed with cold H2O (3×20 mL) to yield 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinic acid (98%). LCMS (m/z): 318.1 (MH+); LC Rt=2.4 min.
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Yield
98%

Synthesis routes and methods III

Procedure details

The mixture of 9.3 g (100 mmol) of 2-methylpyridine, 1.6 g (10 mmol) of N-hydroxyphthalimide, 0.15 g (0.5 mmol) of cobalt(II)acetylacetonato, 250 mL of acetic acid was reacted at 100° C. for 6 hours in an atmosphere of oxygen to obtain 2-pyridinecarboxylic acid (picolinic acid: yield 77%) with 2-methylpyridine conversion of 82%. From the reaction mixture, acetic acid was distilled off. 400 mL of benzonitrile and 400 mL of water were added thereto, shaken sufficiently, and allowed to stand to be separated into two liquid phases. To the resultant organic layer was further added 400 mL of water, shaken sufficiently, and allowed to stand to be separated into two liquid phases. The aqueous layer and the organic layer were analyzed by a liquid chromatography, and as a result, the extraction ratio of N-hydroxyphthalimide (on basis of N-hydroxyphthalimide contained in the reaction mixture) into the organic layer was 83%, the extraction ratio of phthalimide into the organic layer was 85%, the extraction ratio of phthalic acid into the organic layer was 66%, and the extraction ratio of cobalt(II)acetylacetonato (on basis of cobalt(II)acetylacetonato contained in the reaction mixture) into the aqueous layer was 97%.
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cobalt(II)acetylacetonato
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0.15 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Sodium carbonate (3.34 g, 32 mmols), 2-chloropyridine (2.38 g, 21 mmols) and 40 ml of ethanol are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 100° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of ethanol (prepared under argon) is added, and then 5 bars CO are applied. After 16 hours at 120° C., the mixture is allowed to cool. The reaction mixture is taken up in water and methylene chloride. The aqueous phase is separated, acidified with concentrated hydrochloric acid and concentrated. The residue is extracted with ethanol and, after filtration, the ethanol is distilled off in a vacuum. The solid is recrystallised from water/ethanol/acetone. Yield of title compound as the hydrochloride: 2.13 g (64%).
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3.34 g
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161 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known downstream effects of picolinic acid in cells?

A: Research suggests that this compound impacts various cellular processes. In Neurospora crassa, it inhibits RNA and DNA accumulation, suggesting a potential role in cell cycle regulation. [] In human erythroleukemic cell lines, it reduces iron uptake and cell growth while increasing transferrin receptor expression, indicating a potential feedback mechanism regulating iron uptake. [] Additionally, this compound can activate the inducible nitric oxide synthase (iNOS) gene in murine macrophages, potentially through a hypoxia-responsive element, suggesting a role in inflammatory responses. []

Q2: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol. []

Q3: What are the key spectroscopic features of this compound?

A: The ultraviolet (UV) absorption spectrum of this compound exhibits a blue shift when transitioning from less polar solvents like dioxane to more polar ones like ethanol and water. [] This shift suggests the influence of solvent polarity on the molecule's electronic transitions. In contrast, this compound N-oxide displays a blue shift compared to nicotinic and isonicotinic acid N-oxides, attributed to intramolecular hydrogen bonding and steric interactions. []

Q4: How does the structure of this compound contribute to its catalytic activity?

A: The catalytic activity of this compound in chromium(VI) oxidations is proposed to involve the formation of a negatively charged termolecular complex with chromic acid and the alcohol substrate. [] The specific positioning of the carboxyl group at the 2-position of the pyridine ring is crucial for this complex formation and, consequently, for its catalytic activity.

Q5: How is computational chemistry employed in this compound research?

A: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Density Functional Theory (DFT) calculations are commonly used to study solvent effects on its electronic properties. [] For instance, DFT calculations reveal that solvents can either stabilize or destabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of this compound derivatives, influencing their reactivity. []

Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives?

A: While specific QSAR models for this compound derivatives are not explicitly mentioned in the provided research, the structure-activity relationships are explored. For example, the presence and length of the 5-alkyl chain in 5-alkylpicolinic acids significantly influence their vasorelaxant activity in rabbit aorta. [] This finding paves the way for developing QSAR models to predict the biological activity of this compound derivatives based on their structural features.

Q7: How do structural modifications of this compound affect its biological activity?

A: Structural modifications significantly influence the biological activity of this compound. For instance, replacing the 5-hydrogen with alkyl groups in 5-hydroxythis compound leads to a decrease in acute toxicity and varying degrees of antihypertensive activity in spontaneously hypertensive rats. [] This modification highlights the potential for fine-tuning the pharmacological profile of this compound through targeted structural alterations.

Q8: What are the challenges and strategies for formulating this compound?

A: Formulating this compound presents specific challenges. Its solubility, stability, and bioavailability can be influenced by factors such as pH, temperature, and the presence of metal ions. [] Strategies to improve its formulation include using appropriate solvents, adjusting pH, and employing complexation techniques. For example, using a mixture of tri-n-octylamine and isoamyl alcohol as an extraction system achieves a high synergistic extraction efficiency (89.199%) for this compound. []

Q9: What is known about the toxicity and safety profile of this compound?

A: While this compound is naturally occurring and plays a role in zinc absorption, high concentrations can be cytotoxic and induce apoptosis in both healthy and virus-infected cells. [] The toxicological profile of this compound and its derivatives requires careful consideration, especially regarding long-term effects. []

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